Cas no 64804-02-0 (4-methyl-6H-pyrrolo1,2-c1,2,3triazole)

4-methyl-6H-pyrrolo1,2-c1,2,3triazole Chemical and Physical Properties
Names and Identifiers
-
- 6H-Pyrrolo[1,2-c][1,2,3]triazole,4-methyl-
- 6H-Pyrrolo[1,2-c][1,2,3]triazole,4-methyl-(9CI)
- 4-methyl-6H-pyrrolo1,2-c1,2,3triazole
- Z1255366153
- 64804-02-0
- 4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole
- AKOS033595753
- EN300-173747
-
- Inchi: InChI=1S/C6H7N3/c1-5-2-3-9-6(5)4-7-8-9/h2,4H,3H2,1H3
- InChI Key: IRGFXQHXUZTXMH-UHFFFAOYSA-N
- SMILES: CC1=CCN2C1=CN=N2
Computed Properties
- Exact Mass: 121.063997236g/mol
- Monoisotopic Mass: 121.063997236g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 30.7Ų
4-methyl-6H-pyrrolo1,2-c1,2,3triazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-173747-0.05g |
4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole |
64804-02-0 | 95% | 0.05g |
$361.0 | 2023-09-20 | |
Enamine | EN300-173747-5.0g |
4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole |
64804-02-0 | 95% | 5.0g |
$4517.0 | 2023-07-10 | |
Enamine | EN300-173747-10.0g |
4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole |
64804-02-0 | 95% | 10.0g |
$6697.0 | 2023-07-10 | |
1PlusChem | 1P00EYJR-50mg |
6H-Pyrrolo[1,2-c][1,2,3]triazole,4-methyl-(9CI) |
64804-02-0 | 95% | 50mg |
$508.00 | 2024-04-22 | |
Enamine | EN300-173747-5g |
4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole |
64804-02-0 | 95% | 5g |
$4517.0 | 2023-09-20 | |
1PlusChem | 1P00EYJR-250mg |
6H-Pyrrolo[1,2-c][1,2,3]triazole,4-methyl-(9CI) |
64804-02-0 | 95% | 250mg |
$1014.00 | 2023-12-16 | |
1PlusChem | 1P00EYJR-2.5g |
6H-Pyrrolo[1,2-c][1,2,3]triazole,4-methyl-(9CI) |
64804-02-0 | 95% | 2.5g |
$3833.00 | 2023-12-16 | |
Enamine | EN300-173747-1.0g |
4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole |
64804-02-0 | 95% | 1.0g |
$1557.0 | 2023-07-10 | |
Enamine | EN300-173747-0.25g |
4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole |
64804-02-0 | 95% | 0.25g |
$770.0 | 2023-09-20 | |
Enamine | EN300-173747-2.5g |
4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole |
64804-02-0 | 95% | 2.5g |
$3051.0 | 2023-09-20 |
4-methyl-6H-pyrrolo1,2-c1,2,3triazole Related Literature
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Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
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Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
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Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
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Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
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Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
Additional information on 4-methyl-6H-pyrrolo1,2-c1,2,3triazole
4-Methyl-6H-Pyrrolo[1,2-C]1,2,3-Triazole (CAS No. 64804-02-0): A Comprehensive Overview
Introduction to 4-Methyl-6H-Pyrrolo[1,2-C]1,2,3-Triazole
4-Methyl-6H-pyrrolo[1,2-c]1,2,3-triazole (CAS No. 64804-02-0) is a heterocyclic compound with a unique molecular structure that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of triazoles, which are five-membered aromatic rings containing three nitrogen atoms. The presence of a methyl group at the 4-position introduces additional functional diversity to the molecule. Recent studies have highlighted its potential applications in drug discovery, material synthesis, and catalysis.
Structural Features and Synthesis
The molecular structure of 4-methyl-6H-pyrrolo[1,2-c]1,2,3-triazole is characterized by a fused ring system consisting of a pyrrole ring and a triazole ring. The fusion occurs at positions 1 and 2 of the pyrrole ring and positions c of the triazole ring. This arrangement creates a highly conjugated system with unique electronic properties. The methyl group at position 4 further modulates the electronic distribution and reactivity of the molecule.
The synthesis of this compound has been explored through various methodologies. One common approach involves the cyclization of appropriate amino-containing precursors under specific reaction conditions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. For instance, researchers have utilized transition metal catalysts to facilitate the formation of the fused ring system with high yield and purity.
Chemical Properties and Reactivity
4-Methyl-6H-pyrrolo[1,2-c]1,2,3-triazole exhibits distinctive chemical properties due to its aromaticity and nitrogen-rich framework. The compound is known for its stability under ambient conditions and its ability to undergo various functional group transformations. Its reactivity is influenced by the electron-withdrawing effects of the triazole ring and the electron-donating methyl group.
Recent studies have demonstrated that this compound can act as a versatile building block in organic synthesis. For example, it has been used as a precursor for constructing more complex heterocyclic systems with potential applications in pharmaceuticals and agrochemicals.
Applications in Drug Discovery
The unique structural features of 4-methyl-6H-pyrrolo[1,2-c]1,2,3-triazole make it an attractive candidate for drug discovery efforts. Its ability to form hydrogen bonds and participate in π–π interactions enables it to interact with various biological targets such as enzymes and receptors.
Preliminary pharmacological studies suggest that this compound may exhibit anti-inflammatory and antioxidant activities. Researchers are currently investigating its potential as a lead compound for developing novel therapeutic agents targeting chronic inflammatory diseases.
Role in Materials Science
Beyond its role in drug discovery, 4-methyl-6H-pyrrolo[1,2-c]1,2,3-triazole has found applications in materials science due to its electronic properties. The compound has been incorporated into polymer systems to enhance their thermal stability and conductivity.
In recent years, there has been growing interest in using this compound as a component in organic electronics. Its ability to form stable charge transfer complexes makes it a promising candidate for applications in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).
Environmental Impact and Safety Considerations
As with any chemical compound intended for widespread use, understanding the environmental impact of 4-methyl-6H-pyrrolo[1,2-c]1,2
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